Tsr-011

Catalog No.
S520711
CAS No.
1357920-84-3
M.F
C33H44FN5O3
M. Wt
577.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tsr-011

CAS Number

1357920-84-3

Product Name

Tsr-011

IUPAC Name

4-fluoro-N-[6-[[4-(2-hydroxypropan-2-yl)piperidin-1-yl]methyl]-1-[4-(propan-2-ylcarbamoyl)cyclohexyl]benzimidazol-2-yl]benzamide

Molecular Formula

C33H44FN5O3

Molecular Weight

577.7 g/mol

InChI

InChI=1S/C33H44FN5O3/c1-21(2)35-30(40)24-8-12-27(13-9-24)39-29-19-22(20-38-17-15-25(16-18-38)33(3,4)42)5-14-28(29)36-32(39)37-31(41)23-6-10-26(34)11-7-23/h5-7,10-11,14,19,21,24-25,27,42H,8-9,12-13,15-18,20H2,1-4H3,(H,35,40)(H,36,37,41)

InChI Key

WSTUJEXAPHIEIM-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO, not in water

Synonyms

TSR011; TSR011; TSR 011; Belizatinib

Canonical SMILES

CC(C)NC(=O)C1CCC(CC1)N2C3=C(C=CC(=C3)CN4CCC(CC4)C(C)(C)O)N=C2NC(=O)C5=CC=C(C=C5)F

The exact mass of the compound Belizatinib is 577.34282 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Tsr-011 (CAS 1357920-84-3) is a bifunctional, monodisperse polyethylene glycol (PEG) linker of defined length, specifically an amine-PEG4-acid. In the synthesis of Proteolysis-Targeting Chimeras (PROTACs), its primary function is to connect a ligand targeting a protein of interest (POI) with another ligand that recruits an E3 ubiquitin ligase. [REFS-1, REFS-2] The key procurement-relevant attributes of this linker class are its inherent hydrophilicity, which influences solubility, and its conformational flexibility, which is critical for enabling the formation of a productive ternary complex (POI-PROTAC-E3 ligase). [2]

In PROTAC design, the linker is not a passive spacer but an active modulator of biological activity. Substituting Tsr-011 with a seemingly similar linker, such as one with a shorter/longer PEG chain or a pure alkyl backbone, is a high-risk decision. Linker length and composition critically dictate the spatial orientation and proximity of the target protein and E3 ligase. [1] An incorrect length can introduce steric hindrance or fail to establish productive protein-protein interactions, completely abolishing degradation activity even if binary binding affinities of the ligands are high. [2] Therefore, a specific linker's performance must be empirically validated for each new target system, as direct substitution often leads to failure.

Superior Cell Permeability Profile Compared to Equivalent Alkyl Linkers

A primary challenge in PROTAC development is achieving adequate cell permeability due to their high molecular weight. In a direct comparison of two VHL-based PROTACs differing only in the linker—one with a PEG-based linker and one with an alkyl linker of equivalent length—the PEG-linker version demonstrated vastly superior permeability. [1] This is attributed to the PEG linker's ability to form folded, 'chameleon-like' conformations via intramolecular hydrogen bonds, which shields polar atoms and reduces the molecule's effective polar surface area during membrane traversal. [1]

Evidence DimensionPassive Cell Permeability
Target Compound DataPROTAC with PEG linker showed a PAMPA permeability of 105 x 10⁻⁶ cm/s.
Comparator Or BaselinePROTAC with alkyl linker showed a PAMPA permeability of 0.1 x 10⁻⁶ cm/s.
Quantified DifferenceThe PEG-linker PROTAC was approximately 1000-fold more permeable in the PAMPA assay and 22-fold more permeable in a cell-based surrogate assay.
ConditionsParallel Artificial Membrane Permeability Assay (PAMPA) and cell-based VHL binding assay for two ERK5-targeting PROTACs.

This directly impacts the ability to achieve effective intracellular concentrations, making it a critical parameter for successful cell-based assays and downstream in vivo studies.

Enhanced Aqueous Solubility to Enable Development of Lipophilic PROTACs

Many potent protein ligands are highly lipophilic, leading to PROTACs with poor aqueous solubility that precipitate in assays and have poor bioavailability. The inclusion of hydrophilic PEG linkers is a standard strategy to counteract this. [1] In a reported oncology program, initial PROTACs based on an aromatic linker were biochemically potent but had no cellular activity due to poor solubility. Replacing the linker with a PEG4 unit restored solubility, which in turn led to a significant improvement in cellular degradation potency (DC50).

Evidence DimensionCellular Degradation Potency (DC50)
Target Compound DataOptimized PROTAC with PEG4 linker showed a significant improvement in cellular DC50.
Comparator Or BaselineInitial PROTAC with purely aromatic linker showed no measurable degradation in cellular assays due to precipitation.
Quantified DifferenceAn order of magnitude improvement in cellular DC50 was achieved after restoring solubility with the PEG4 linker.
ConditionsCellular degradation assay in an oncology drug discovery program.

This improves the developability of PROTACs derived from lipophilic ligands, preventing compound precipitation in assays and enabling more reliable dose-response data.

Optimal Linker Length for Ternary Complex Formation and Potent Degradation

The length of the PROTAC linker is critical for achieving a productive ternary complex conformation. Linkers that are too short can cause steric repulsion, preventing the target and E3 ligase from binding simultaneously. In a study developing Bruton's tyrosine kinase (BTK) degraders, PROTACs with linkers shorter than four PEG units showed significantly impaired binding affinity. [1] This demonstrates that a PEG4 linker like Tsr-011 often represents an optimal or near-optimal length required to span the distance between the two proteins without inducing steric strain, a prerequisite for potent degradation.

Evidence DimensionBinary Binding Affinity (Kd)
Target Compound DataPROTACs with ≥4 PEG units showed binding affinities consistent with the free ligands.
Comparator Or BaselinePROTACs with shorter linkers (<4 PEG units) displayed up to 20-fold weaker binding affinity for BTK and CRBN.
Quantified DifferenceUp to a 20-fold impairment in binary binding affinity was observed for PROTACs with linkers shorter than 4 PEG units.
ConditionsDevelopment of BTK-targeting PROTACs recruiting the CRBN E3 ligase.

Selecting a linker of suboptimal length can prevent the formation of a stable ternary complex, leading to a complete loss of degradation activity and wasted screening resources.

Developing Cell-Permeable PROTACs for 'Beyond Rule of 5' Scaffolds

When designing PROTACs with large or polar warheads and E3 ligase ligands, achieving sufficient cell permeability is a primary obstacle. The demonstrated ability of PEG linkers to adopt membrane-compatible conformations makes Tsr-011 a strategic choice to improve the intracellular exposure and ultimate efficacy of otherwise impermeable compounds. [1]

Improving Assay Reliability and Formulation of Lipophilic PROTACs

For PROTACs derived from hydrophobic ligands that face solubility challenges in aqueous assay buffers, incorporating the hydrophilic PEG4 linker Tsr-011 can prevent compound precipitation. This ensures more accurate and reproducible dose-response curves in cellular degradation and viability assays. [2]

Establishing a Mid-Point Benchmark in Linker Optimization Libraries

The PEG4 length is frequently reported as a 'sweet spot' for potent degradation across many target classes. Tsr-011 serves as an essential mid-length benchmark in any systematic linker optimization campaign (e.g., comparing PEG3, PEG4, and PEG5 variants) to empirically identify the optimal linker length for a novel protein target. [3]

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

4.5

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

3

Exact Mass

577.34281844 Da

Monoisotopic Mass

577.34281844 Da

Heavy Atom Count

42

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

Z8A6022P3J

Dates

Last modified: 08-15-2023

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